molecular formula C20H30N2O2 B14907949 (9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester

(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B14907949
M. Wt: 330.5 g/mol
InChI Key: JSCHDMDXTYLNBN-UHFFFAOYSA-N
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Description

tert-Butyl (9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate: is a complex organic compound with a bicyclic structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, a benzyl group, and a bicyclic nonane structure with a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the bicyclic structure, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

  • Oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde.
  • Reduction of the carbonyl group can produce the corresponding alcohol.
  • Substitution reactions can introduce various functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. The bicyclic structure with a nitrogen atom is of interest for developing compounds with neurological activity.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-Butyl (9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares the bicyclic structure but lacks the tert-butyl carbamate group.

    tert-Butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamate: Similar in structure but with different substituents on the bicyclic ring.

Uniqueness: The presence of both the tert-butyl group and the benzyl group in tert-Butyl (9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate provides unique steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

tert-butyl N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-16-12-17-10-7-11-18(13-16)22(17)14-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCHDMDXTYLNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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